![molecular formula C15H12ClFN2O4 B15155192 1-{2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155192.png)
1-{2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(2-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a carboxylic acid group, a carbamoylmethyl group, and a 2-chloro-4-fluorophenylmethyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
The synthesis of 1-({[(2-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the carboxylic acid group: This step often involves carboxylation reactions.
Attachment of the carbamoylmethyl group: This can be done through carbamoylation reactions using appropriate reagents.
Addition of the 2-chloro-4-fluorophenylmethyl group: This step may involve nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-({[(2-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-({[(2-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-({[(2-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in inhibiting or activating certain biological processes.
Comparison with Similar Compounds
1-({[(2-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Carboxylic acid derivatives: Compounds with carboxylic acid groups may have similar reactivity but differ in their overall structure and applications.
Fluorophenyl derivatives: These compounds contain fluorophenyl groups, which can influence their chemical behavior and interactions with biological targets.
The uniqueness of 1-({[(2-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its specific combination of functional groups, which allows it to participate in a wide range of reactions and applications.
Properties
Molecular Formula |
C15H12ClFN2O4 |
|---|---|
Molecular Weight |
338.72 g/mol |
IUPAC Name |
1-[2-[(2-chloro-4-fluorophenyl)methylamino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12ClFN2O4/c16-12-5-11(17)3-1-9(12)6-18-13(20)8-19-7-10(15(22)23)2-4-14(19)21/h1-5,7H,6,8H2,(H,18,20)(H,22,23) |
InChI Key |
YULSVNMQXICJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNC(=O)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155109.png)
![2-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B15155120.png)
![4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline](/img/structure/B15155124.png)
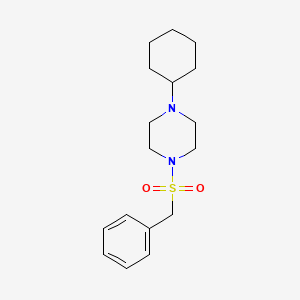
![2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B15155127.png)
![N-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155128.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15155140.png)
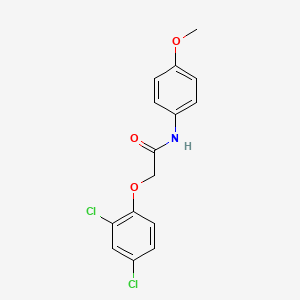
![Ethyl 9'-chloro-2,4,6-trioxo-1,5-diphenyl-2',4',4'A,6'-tetrahydro-1'H-spiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-3'-carboxylate](/img/structure/B15155144.png)
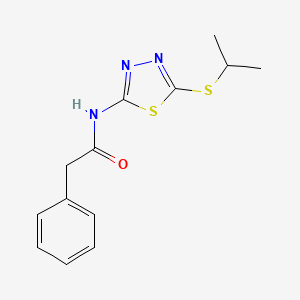
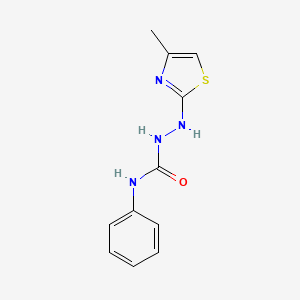
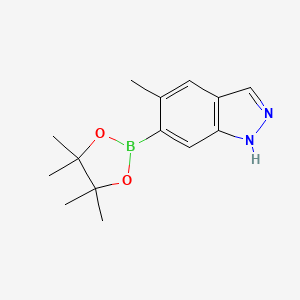
![Ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155167.png)
![N-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155182.png)
